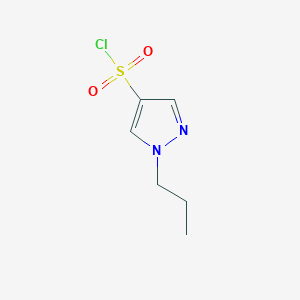

1-propyl-1H-pyrazole-4-sulfonyl chloride

Beschreibung

1-Propyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006348-63-5) is a sulfonyl chloride derivative of pyrazole, featuring a propyl group at the 1-position and a sulfonyl chloride moiety at the 4-position of the heterocyclic ring. This compound serves as a critical intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its molecular weight is reported as 258.68 g/mol , though discrepancies in molecular formula validation exist due to incomplete data in available sources. The compound is commercially available from at least three suppliers, emphasizing its industrial relevance .

Eigenschaften

IUPAC Name |

1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAMFGLLNGMTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276694 | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-63-5 | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Cyclocondensation

The cyclocondensation method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. This method is well-established for synthesizing substituted pyrazoles, and it typically follows these steps:

Reagents : 1,3-Dicarbonyl compounds (such as acetylacetone) and hydrazine derivatives.

Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate cyclization.

Yield : This method can yield high quantities of the desired pyrazole derivative, which can then be further reacted to form the sulfonyl chloride.

Sulfonylation Reaction

Once the pyrazole is synthesized, it can be converted into the sulfonyl chloride derivative through a sulfonylation reaction:

Reagents : Chlorosulfonic acid is commonly used as the sulfonating agent.

-

- The pyrazole compound is dissolved in a suitable organic solvent (e.g., chloroform).

- Chlorosulfonic acid is added slowly under controlled temperatures (often at 0 °C).

- The mixture is then stirred at elevated temperatures (around 60 °C) for several hours.

Isolation : After completion, the reaction mixture is cooled and quenched with water, followed by extraction with an organic solvent. The organic layer is dried and evaporated to yield the sulfonyl chloride product.

Alternative Methods

Recent studies have explored alternative synthetic routes that may enhance efficiency or yield:

Lewis Base Catalyzed Synthesis : This method utilizes Lewis bases to facilitate the formation of multisubstituted pyrazoles from N-propargylic sulfonylhydrazone derivatives, showcasing a novel approach that may simplify synthesis while improving yields.

In Situ Formation Techniques : Utilizing in situ generated carbonyl derivatives in combination with hydrazines has also been reported to yield substituted pyrazoles effectively.

- Data Table: Summary of Preparation Methods

The synthesis of 1-propyl-1H-pyrazole-4-sulfonyl chloride involves a combination of established methods such as cyclocondensation and sulfonylation, alongside emerging techniques that offer potential improvements in efficiency and yield. The versatility of this compound as a reactive intermediate in organic synthesis underscores its significance in medicinal chemistry and related fields.

Analyse Chemischer Reaktionen

Types of Reactions

1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonyl Hydrides: Formed through reduction reactions.

Sulfonic Acids: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development :

1-Propyl-1H-pyrazole-4-sulfonyl chloride is utilized as an intermediate in synthesizing various pharmaceutical compounds. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to inhibit specific biological activities, making it a candidate for drug development targeting diseases like cancer and inflammation .

Enzyme Inhibition Studies :

Research has shown that compounds derived from this compound can effectively inhibit enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH). These enzymes are crucial in inflammatory processes, and their inhibition can lead to anti-inflammatory effects. Case studies indicate that modifications to the pyrazole ring can optimize the selectivity and potency of these inhibitors .

Chemical Biology

Biological Pathway Probing :

The compound serves as a tool for probing biological pathways and mechanisms. It can be used to study protein-ligand interactions and enzyme kinetics, providing insights into cellular processes and potential therapeutic targets.

Structural Studies :

Analytical techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the molecular geometry of this compound and its derivatives. These studies help confirm structural integrity and facilitate the design of more potent analogs .

Organic Synthesis

Building Block for Complex Molecules :

In organic synthesis, this compound acts as a building block for creating more complex molecules. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Industrial Applications

Specialty Chemicals Production :

The compound is also used in the synthesis of specialty chemicals with specific properties required in industrial applications. This includes its role in producing agrochemicals and materials with tailored functionalities.

Case Study 1: Optimization of Pyrazole Derivatives

A systematic study focused on optimizing pyrazole derivatives for better blood-brain barrier penetration demonstrated the efficacy of this compound as a lead compound. The modifications led to improved pharmacokinetic properties and enhanced therapeutic efficacy against central nervous system disorders .

Case Study 2: Dual Inhibitors Development

Research on dual inhibitors combining pyrazole derivatives with urea moieties highlighted the potential of this compound in developing compounds that target multiple pathways involved in inflammation. The study showed that structural modifications could significantly enhance inhibitory activity against COX and sEH enzymes simultaneously .

Wirkmechanismus

The mechanism of action of 1-propyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data of Pyrazole-4-Sulfonyl Chloride Derivatives

Functional and Reactivity Differences

- Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethylpyridinyl substituent in 1-(5-trifluoromethylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride enhances electrophilicity, making it highly reactive in nucleophilic substitutions for drug discovery .

- The 1-methyl derivative exhibits reduced steric hindrance, favoring reactions in polar solvents .

- Steric Effects :

Application-Specific Comparisons

- Pharmaceuticals : The trifluoromethylpyridinyl variant () is prioritized in kinase inhibitor synthesis due to its ability to modulate target binding affinity .

- Agrochemicals : The 1-propyl and 5-methoxymethyl derivatives () are used in herbicide intermediates, leveraging their balanced reactivity and stability .

- Material Science : The oxan-4-yl derivative () is employed in polymer functionalization due to its hydrolytic resistance .

Biologische Aktivität

1-Propyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its pyrazole ring and sulfonyl chloride functional group, has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₈ClN₃O₂S

- Molecular Weight : Approximately 207.65 g/mol

The sulfonyl chloride group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic residues in proteins, which is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. This reactivity is essential for the compound's potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonyl chloride group may enhance these antimicrobial effects by increasing the compound's ability to interact with bacterial enzymes.

Anti-inflammatory Activity

Pyrazole derivatives have been documented for their anti-inflammatory effects. In vitro studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. A notable study reported that a series of pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, suggesting that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study highlighted that certain pyrazole sulfonamide derivatives demonstrated significant antiproliferative activity against U937 cells, indicating the potential for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological relevance of pyrazole derivatives:

- Case Study on Antimicrobial Activity : A study synthesized a series of novel pyrazole derivatives and tested them against various bacterial strains. The results indicated that certain modifications to the pyrazole ring enhanced antimicrobial activity significantly compared to standard antibiotics.

- Case Study on Anti-inflammatory Effects : In another investigation, researchers evaluated the anti-inflammatory effects of a new class of pyrazole sulfonamides, demonstrating substantial inhibition of inflammatory markers in vitro.

- Case Study on Anticancer Properties : A recent study focused on the antiproliferative effects of pyrazole derivatives on cancer cell lines, revealing promising results that warrant further exploration into their mechanisms and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 1-propyl-1H-pyrazole-4-sulfonyl chloride?

The compound is typically synthesized via sulfonation of 1-propyl-1H-pyrazole using chlorosulfonic acid under controlled conditions. Reaction parameters such as temperature (<5°C) and inert atmosphere (N₂/Ar) are critical to suppress side reactions like hydrolysis or oxidation . Post-reaction purification involves solvent extraction (e.g., dichloromethane) and recrystallization (methanol or ethanol) to achieve >95% purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns and propyl chain integrity (e.g., δ ~2.5–3.0 ppm for sulfonyl chloride protons).

- IR Spectroscopy : Detect S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-Cl bonds (~580 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Validate molecular weight (258.68 g/mol) and isotopic patterns .

Q. How can hydrolysis of this compound be mitigated during storage?

Store the compound under anhydrous conditions (e.g., molecular sieves) at –20°C in dark, sealed containers. Avoid exposure to moisture by using inert atmospheres (argon) during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like sulfonic acid derivatives?

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during sulfonation to reduce thermal degradation.

- Stoichiometry : Use a 1.2:1 molar ratio of chlorosulfonic acid to pyrazole to ensure complete conversion without excess reagent.

- Workup : Neutralize residual acid with cold NaHCO₃ solution immediately post-reaction to prevent hydrolysis .

Q. What computational tools are effective for predicting synthetic pathways or stability of this compound?

Retrosynthetic AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes. DFT calculations (e.g., Gaussian) model hydrolysis kinetics and transition states, aiding in stability predictions under varying pH and solvent conditions .

Q. How can side reactions during nucleophilic substitution with this compound be analyzed?

Q. What strategies are employed to confirm the crystal structure of derivatives synthesized from this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like ORTEP-3 provides bond-length/angle validation. For amorphous solids, compare experimental XRD patterns with simulated data (Mercury software) .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a key intermediate for synthesizing sulfonamide-based inhibitors (e.g., kinase or protease inhibitors). For example, coupling with aminopyridines yields compounds screened for antibacterial activity via MIC assays .

Q. Methodological Notes

- Synthetic References : Prioritize protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor data.

- Contradictions : While chlorosulfonic acid is standard, alternative reagents (e.g., SO₂Cl₂) may require solvent optimization (e.g., DMF vs. xylene) .

- Safety : Always use PPE (gloves, goggles) due to the compound’s irritant (H314) and moisture-sensitive nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.